1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
Properties
IUPAC Name |
1-methyl-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-19-15-9-5-6-10-16(15)20(24(19,21)22)11-14-12-23-17(18-14)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGKTYBMVMJNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Thiazole-containing compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
Biological Activity
1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a complex heterocyclic compound that belongs to the class of thiadiazoles and thiazoles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a 1,3-dihydrobenzo[c][1,2,5]thiadiazole core fused with a thiazole moiety. The structural characteristics are crucial for its biological activity. The presence of electron-donating groups and the thiazole ring are often correlated with enhanced cytotoxic properties against various cancer cell lines.
Anticancer Activity
Research indicates that derivatives of thiadiazole and thiazole exhibit promising anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A study on thiazole derivatives demonstrated that modifications at specific positions on the ring significantly enhance their cytotoxicity. For example, compounds with a methyl group at position 4 of the phenyl ring exhibited increased activity compared to their unsubstituted counterparts .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | J774A.1 |
| Compound B | 1.98 ± 1.22 | HT-29 |
Antimicrobial and Antiviral Properties
The compound's thiazole component contributes to its antimicrobial activities against a range of pathogens, including bacteria and fungi. Thiadiazole derivatives have been noted for their effectiveness against resistant strains of bacteria.
- Research Findings : A review highlighted that compounds with the thiadiazole structure display broad-spectrum antimicrobial activity, making them candidates for further development as antibacterial agents .
Anti-inflammatory Effects
Thiadiazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Many thiadiazoles act as enzyme inhibitors (e.g., carbonic anhydrase inhibitors), which are crucial in regulating physiological processes.
- Receptor Modulation : The compound may modulate receptor activity involved in cell signaling pathways related to growth and apoptosis.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to 1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are often determined using serial dilution methods to assess efficacy .
- Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens such as Aspergillus niger and Candida species. The antifungal activity is evaluated through disc diffusion methods and MIC assessments .
Anticancer Potential
Recent studies suggest that thiadiazole derivatives possess anticancer properties. The incorporation of the thiadiazole ring in various compounds has been linked to significant cytotoxic effects against cancer cell lines. For example:
- Mechanisms of Action : Thiadiazoles may induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:
- Anti-inflammatory Properties : Some thiadiazole derivatives demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
- Antioxidant Activity : The compound may also exhibit antioxidant properties, helping in the reduction of oxidative stress in biological systems .
Case Studies
Several studies have documented the synthesis and evaluation of thiadiazole derivatives:
Comparison with Similar Compounds
Structural Comparisons
The benzo[c][1,2,5]thiadiazole 2,2-dioxide scaffold is common among analogs, but substituents critically influence properties. Key structural parameters (bond lengths, angles) from crystallographic data are compared below:
*Estimated based on average values for neutral thiadiazole dioxides .
Key Observations :
Electronic and Reactivity Comparisons
Thiadiazole dioxides exhibit strong electron-accepting properties due to sulfonyl groups. Substituents modulate their redox behavior and coordination chemistry:
Key Observations :
- Radical anion stability is a hallmark of thiadiazole dioxides, with extended π-systems (e.g., phenanthro-fused derivatives) showing superior stability . The target compound’s phenylthiazole group may further stabilize radicals through delocalization.
- The thiazole N in the substituent provides an additional coordination site, unlike simpler analogs (e.g., methyl or phenyl derivatives), enabling diverse metal-ligand architectures .
Preparation Methods
Cyclization of 2-Aminobenzenethiol
The thiadiazole core is synthesized from 2-aminobenzenethiol (A ). Cyclization with sulfur monochloride ($$S2Cl2$$) in anhydrous dichloromethane at 0°C yields benzo[c]thiadiazole (B ).
Procedure :
A solution of A (10 mmol) in CH$$2$$Cl$$2$$ (50 mL) is treated dropwise with $$S2Cl2$$ (12 mmol) under nitrogen. The mixture is stirred at 0°C for 2 h, then warmed to room temperature and quenched with ice water. The organic layer is dried (Na$$2$$SO$$4$$) and concentrated to afford B as a yellow solid (85% yield).
Oxidation to Sulfone
Compound B is oxidized to the sulfone using hydrogen peroxide (30%) in acetic acid at 100°C.
Procedure :
B (5 mmol) is suspended in acetic acid (20 mL) and H$$2$$O$$2$$ (15 mL). The mixture is refluxed for 4 h, cooled, and poured into ice water. The precipitate is filtered and dried to yield benzo[c]thiadiazole 2,2-dioxide (C ) as a white powder (78% yield).
N-Methylation
Selective methylation of the nitrogen at position 1 is achieved using methyl iodide and potassium carbonate in DMF.
Procedure :
C (3 mmol) is dissolved in DMF (10 mL) with K$$2$$CO$$3$$ (6 mmol). Methyl iodide (4 mmol) is added dropwise, and the reaction is stirred at 60°C for 8 h. The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (SiO$$_2$$, hexane/EtOAc 3:1) to yield 1-methyl-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide (D ) (68% yield).
Characterization :
- 1H NMR (400 MHz, CDCl$$3$$): δ 3.42 (s, 3H, N-CH$$3$$), 7.25–7.88 (m, 4H, Ar-H).
- IR (KBr): 1345 cm$$^{-1}$$ (S=O), 1160 cm$$^{-1}$$ (S=O).
Synthesis of (2-Phenylthiazol-4-yl)methyl Bromide
Hantzsch Thiazole Synthesis
The 2-phenylthiazole nucleus is constructed via condensation of thiobenzamide and α-bromoacetophenone.
Procedure :
Thiobenzamide (10 mmol) and α-bromoacetophenone (10 mmol) are refluxed in ethanol (50 mL) for 6 h. The mixture is cooled, and the precipitate is filtered to yield 2-phenylthiazole (E ) (82% yield).
Bromination of the Thiazole Methylene
The methylene group at position 4 is brominated using phosphorus tribromide (PBr$$_3$$) in dichloromethane.
Procedure :
E (5 mmol) is dissolved in CH$$2$$Cl$$2$$ (20 mL) and cooled to 0°C. PBr$$3$$ (6 mmol) is added dropwise, and the reaction is stirred for 3 h. The mixture is quenched with NaHCO$$3$$, extracted with CH$$2$$Cl$$2$$, and concentrated to afford (2-phenylthiazol-4-yl)methyl bromide (F ) (75% yield).
Characterization :
- 1H NMR (400 MHz, CDCl$$3$$): δ 4.82 (s, 2H, CH$$2$$Br), 7.40–7.95 (m, 5H, Ar-H), 8.12 (s, 1H, thiazole-H).
Coupling of Thiadiazole and Thiazole Moieties
Nucleophilic Alkylation
The methylene bromide F is reacted with the thiadiazole D in the presence of NaH as a base.
Procedure :
D (2 mmol) and NaH (4 mmol) are suspended in dry THF (20 mL) under nitrogen. F (2.2 mmol) in THF (5 mL) is added dropwise, and the mixture is refluxed for 12 h. After cooling, the reaction is quenched with water, extracted with EtOAc, and purified via preparative TLC (hexane/EtOAc 2:1) to yield the target compound (58% yield).
Characterization :
- 1H NMR (400 MHz, CDCl$$3$$): δ 3.38 (s, 3H, N-CH$$3$$), 4.65 (s, 2H, CH$$_2$$), 7.20–8.10 (m, 9H, Ar-H).
- IR (KBr): 1340 cm$$^{-1}$$ (S=O), 1155 cm$$^{-1}$$ (S=O), 1520 cm$$^{-1}$$ (C=N).
- LCMS-ESI : m/z 414.1 [M+H]$$^+$$.
Optimization and Mechanistic Insights
Role of Base in Alkylation
The use of NaH over K$$2$$CO$$3$$ enhances reaction efficiency by deprotonating the thiadiazole nitrogen, facilitating nucleophilic attack on the methylene bromide. Trials with weaker bases (e.g., Et$$_3$$N) resulted in <20% conversion.
Solvent Effects
Polar aprotic solvents (THF, DMF) improved solubility of the intermediates, whereas nonpolar solvents (toluene) led to precipitation and stalled reactions.
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step pathways, such as:
- Intermediate formation : Reacting substituted benzaldehydes with thiourea in ethanol under bromine catalysis to generate thiazole-amine intermediates (e.g., 4-substituted phenyl-1,3-thiazol-2-amine) .
- Condensation reactions : Refluxing intermediates (e.g., 1-methyl-2-(thiophen-2-yl)-1,2-dihydroquinazolin-4-one) with acetic acid as a catalyst in ethanol for 4–6 hours .
- Critical conditions : Solvent polarity (absolute ethanol), temperature control (reflux at ~78°C), and stoichiometric ratios (1:1 molar ratios) significantly impact yield. Pressure reduction during solvent evaporation minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how are spectral data interpreted?
- 1H/13C NMR : Confirms substitution patterns (e.g., methyl groups at 1-position, thiazole protons) and aromatic ring integration .
- FTIR : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹ for the sulfone group) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of methyl or thiadiazole groups) . Purity is assessed via sharp melting points and consistent spectral data across replicates .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize reaction pathways for derivatives?
- Reaction path search : Tools like COMSOL Multiphysics simulate reaction trajectories to predict energy barriers and intermediates, reducing trial-and-error experimentation .
- AI-driven optimization : Machine learning models trained on existing synthesis data (e.g., solvent effects, catalyst performance) can propose novel pathways for derivatives . Example: ICReDD’s workflow integrates quantum calculations with experimental feedback to prioritize high-yield conditions .
Q. What methodological approaches resolve contradictions in biological activity data across assay conditions?
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Mechanistic studies : Use comparative binding assays (e.g., molecular docking against Mycobacterium tuberculosis enzymes) to confirm target specificity .
- Statistical rigor : Apply ANOVA or t-tests to assess significance across replicates, ensuring outliers are experimentally justified .
Q. How can reactor design and process control improve scalability of synthesis?
- Membrane separation : Enhance purity by isolating intermediates via selective filtration (e.g., nanofiltration membranes) .
- Process simulation : Software like COMSOL models mass transfer and heat distribution in batch reactors to optimize large-scale production .
- Real-time monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress, enabling dynamic adjustments (e.g., reagent addition rates) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
